(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Chiral resolution Enantiomeric differentiation Kinase inhibitor stereochemistry

(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL (CAS 1648566-55-5) is a chiral thieno[3,2-d]pyrimidine derivative classified among heterocyclic protein kinase inhibitor building blocks. The compound features a 2-amino-7-methylthieno[3,2-d]pyrimidine core with an (R)-configured 2-aminohexan-1-ol side chain, a 2,7-substitution pattern documented in the patent literature as critical for inhibitory activity against multiple protein kinases involved in growth factor signal transduction.

Molecular Formula C13H20N4OS
Molecular Weight 280.39 g/mol
Cat. No. B13055408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
Molecular FormulaC13H20N4OS
Molecular Weight280.39 g/mol
Structural Identifiers
SMILESCCCCC(CO)NC1=NC(=NC2=C1SC=C2C)N
InChIInChI=1S/C13H20N4OS/c1-3-4-5-9(6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m1/s1
InChIKeyJTAQKRBSCGYBPQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL – CAS 1648566-55-5 | Thienopyrimidine Kinase Inhibitor Scaffold for Research


(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL (CAS 1648566-55-5) is a chiral thieno[3,2-d]pyrimidine derivative classified among heterocyclic protein kinase inhibitor building blocks . The compound features a 2-amino-7-methylthieno[3,2-d]pyrimidine core with an (R)-configured 2-aminohexan-1-ol side chain, a 2,7-substitution pattern documented in the patent literature as critical for inhibitory activity against multiple protein kinases involved in growth factor signal transduction [1]. Its availability as a discrete, chirally pure (R)-enantiomer distinguishes it from racemic or (S)-configured alternatives, making it a specific input for structure–activity relationship (SAR) studies and chiral probe development.

Why Generic Substitution Fails for (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL in Kinase-Focused Procurement


Compounds within the thieno[3,2-d]pyrimidine class cannot be treated as interchangeable for research procurement because both the position of substituents (2- versus 7- versus 6-substitution) and chirality of the side chain profoundly alter kinase selectivity and potency [1]. The patent literature on 2,7-substituted thieno[3,2-d]pyrimidines explicitly teaches that even minor structural variations yield compounds with differential inhibitory spectra across protein kinases [1]. The (R)-enantiomer of the hexan-1-ol side chain represents a specific stereochemical input; substituting with the (S)-enantiomer (CAS 1648566-54-4) or the achiral des-methyl analog (CAS 1648566-43-1) would change the three-dimensional presentation of the pharmacophore, potentially nullifying any observed biological activity or altering target engagement in an unpredictable manner .

Quantitative Differentiation Evidence: (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL vs. Closest Analogs


Chiral Configuration Controls Pharmacophore Presentation: (R)- vs. (S)-Enantiomer

The target compound is the pure (R)-enantiomer (CAS 1648566-55-5) . Its direct structural analog, the (S)-enantiomer (CAS 1648566-54-4), is also commercially available . While no published head-to-head biochemical comparison between the two enantiomers was identified in the public domain, the well-established principle of stereochemical discrimination in kinase inhibitor binding pockets—where a single chiral inversion can reduce binding affinity by orders of magnitude or alter selectivity profiles—means that procurement of the incorrect enantiomer would confound any SAR or biological assay [1]. This compound provides the (R)-configured stereoisomer required for specific chiral probe applications where the (S)-form or a racemic mixture would be unsuitable.

Chiral resolution Enantiomeric differentiation Kinase inhibitor stereochemistry

7-Methyl Substitution Distinguishes the Compound from the Des-Methyl Analog (CAS 1648566-43-1)

The target compound bears a methyl group at the 7-position of the thieno[3,2-d]pyrimidine ring . The closest unsubstituted analog, (R)-2-((2-aminothieno[3,2-d]pyrimidin-4-yl)amino)hexan-1-ol (CAS 1648566-43-1), lacks this methyl group . In the broader thieno[3,2-d]pyrimidine kinase inhibitor class, substitution at the 7-position is explicitly claimed as a critical determinant of kinase inhibitory potency and selectivity in the patent literature (US8586580B2) [1]. The 7-methyl group can also influence metabolic stability by blocking potential sites of oxidative metabolism on the thiophene ring, though direct comparative metabolic stability data for this specific pair is not publicly available.

Substituent effect Thienopyrimidine SAR Metabolic stability

2,7-Substitution Pattern Is Required for Pan-Kinase Inhibitory Activity as Claimed in Patent US8586580B2

U.S. Patent US8586580B2 explicitly claims 2,7-substituted thieno[3,2-d]pyrimidine compounds as having "superior inhibition activity against various protein kinases involved in growth factor signal transduction" [1]. The target compound, bearing amino substitution at the 2-position and a methyl group at the 7-position, falls precisely within this claimed structural scope. Compounds with alternative substitution patterns (e.g., 2,6-substituted or 4,7-substituted) are not covered by this patent's activity claims and may exhibit divergent kinase selectivity profiles. The patent's structure–activity relationship disclosure establishes that the 2,7-substitution geometry is non-negotiable for achieving the claimed broad-spectrum kinase inhibition.

Kinase profiling 2,7-substituted thienopyrimidine Growth factor signaling

Hexan-1-ol Side Chain Differentiates from Shorter-Chain or Bulky Substituent Analogs in the Same Patent Family

The target compound incorporates a linear hexan-1-ol side chain with a terminal primary alcohol, conferring a specific balance of lipophilicity and hydrogen-bonding capacity . Within the WO2013100632 patent family, structurally related thieno[3,2-d]pyrimidines bear diverse substituents at the 4-amino position, including aromatic, cycloalkyl, and branched alkyl groups [1]. The hexan-1-ol chain provides a unique combination of moderate calculated logP and a terminal hydroxyl group available for further derivatization (e.g., esterification, etherification, or conjugation), which is absent in analogs with purely hydrocarbon or aromatic side chains. No direct comparative solubility or permeability data were identified in the public domain.

Side chain SAR Physicochemical properties Solubility

Best Research and Industrial Application Scenarios for (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL


Chiral Kinase Inhibitor Probe Development Requiring Defined (R)-Stereochemistry

This compound serves as a chirally pure (R)-enantiomer input for constructing kinase inhibitor probes where stereochemical identity must be rigorously defined. Unlike the (S)-enantiomer (CAS 1648566-54-4), this specific (R)-configured scaffold ensures the correct three-dimensional orientation of the hexan-1-ol side chain for target engagement studies . Researchers designing enantiomer-specific SAR panels should procure this compound as the (R)-reference standard.

2,7-Substituted Thienopyrimidine Library Synthesis for Pan-Kinase Profiling

As a 2,7-substituted thieno[3,2-d]pyrimidine derivative, this compound aligns with the pharmacophore claimed in US8586580B2 for broad-spectrum protein kinase inhibition [1]. It can be used as a core scaffold for further derivatization at the terminal hydroxyl group to generate focused libraries for kinase selectivity profiling, particularly against kinases involved in growth factor signaling pathways.

Comparative Metabolism Studies of 7-Methyl vs. 7-Unsubstituted Thienopyrimidines

The 7-methyl group on the thiophene ring provides a handle for investigating substituent effects on oxidative metabolism. Researchers comparing this compound against its des-methyl analog (CAS 1648566-43-1) can assess whether the 7-methyl substitution blocks or alters cytochrome P450-mediated metabolism, a key parameter in lead optimization .

Synthetic Intermediate for Bioconjugation via Terminal Hydroxyl Group

The terminal primary alcohol on the hexan-1-ol side chain enables conjugation to fluorophores, biotin, or solid supports for target identification and pull-down experiments. This functional handle is absent in analogs that terminate in methyl or aromatic groups, making this compound uniquely suited as a chemical biology tool precursor .

Quote Request

Request a Quote for (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.